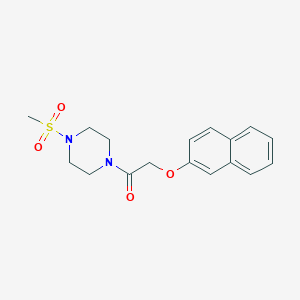
1-(4-Cyclopentylpiperazin-1-yl)-2,2-diphenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Cyclopentylpiperazin-1-yl)-2,2-diphenylethanone is a synthetic compound that has been extensively studied for its potential in various scientific applications. This compound is commonly referred to as CPP or CPPene and has shown promising results in research studies related to neuroscience, cancer, and drug discovery.
Mécanisme D'action
CPPene acts as a non-competitive antagonist of the NMDA receptor. This means that it binds to a different site on the receptor than the neurotransmitter glutamate, which normally activates the receptor. By binding to the receptor, CPPene can modulate the activity of the receptor and regulate the flow of calcium ions into the cell. This modulation of NMDA receptor activity has been shown to have a variety of effects on neuronal function, including the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
CPPene has been shown to have a variety of biochemical and physiological effects. In addition to its modulation of NMDA receptor activity, CPPene has been shown to increase the release of dopamine and serotonin in the brain. This increase in neurotransmitter release can have a variety of effects on neuronal function, including the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CPPene in lab experiments is its specificity for the NMDA receptor. Because CPPene acts as a non-competitive antagonist of the NMDA receptor, it can be used to selectively modulate the activity of this receptor without affecting other neurotransmitter systems. However, one limitation of using CPPene in lab experiments is its relatively low potency compared to other NMDA receptor antagonists.
Orientations Futures
There are a number of future directions for research on CPPene. One area of future research is in the development of more potent NMDA receptor antagonists based on the structure of CPPene. Another area of future research is in the development of CPPene-based drugs for the treatment of neurological disorders and cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of CPPene on neuronal function.
Méthodes De Synthèse
The synthesis of CPPene involves the reaction between 1-(4-chlorobutyl)piperazine and 2,2-diphenylacetyl chloride in the presence of a base. This reaction results in the formation of CPPene as a white solid.
Applications De Recherche Scientifique
CPPene has been studied for its potential in various scientific research applications. One of the most promising applications of CPPene is in the field of neuroscience. Studies have shown that CPPene has the ability to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are important in the regulation of synaptic plasticity and memory formation. CPPene has also been studied for its potential in the treatment of cancer. Research has shown that CPPene can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Propriétés
Nom du produit |
1-(4-Cyclopentylpiperazin-1-yl)-2,2-diphenylethanone |
|---|---|
Formule moléculaire |
C23H28N2O |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
1-(4-cyclopentylpiperazin-1-yl)-2,2-diphenylethanone |
InChI |
InChI=1S/C23H28N2O/c26-23(25-17-15-24(16-18-25)21-13-7-8-14-21)22(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-6,9-12,21-22H,7-8,13-18H2 |
Clé InChI |
PXFWIVXKILQHQO-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1CCC(C1)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[1-(2-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B249064.png)

![1-{[1-(3-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249069.png)
![1-({1-[4-(Methylsulfanyl)benzyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B249071.png)
![1-{[1-(Phenylsulfonyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249073.png)
![1-({1-[(4-Fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B249076.png)

![N-(4-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B249078.png)

![N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B249082.png)

![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B249085.png)
